Mitemcinal

Gastroenterology Prokinetic Agents In Vivo Pharmacology

Mitemcinal (GM-611) is the only acid-resistant, non-peptide motilin receptor agonist engineered to retain full prokinetic potency after gastric acid exposure—eliminating the need for enteric coating. Unlike erythromycin, it lacks antibiotic activity and offers a >400-fold therapeutic safety margin against QT prolongation. With a motilin receptor IC50 of 4.1 nM (vs. 83.0 nM for erythromycin), it ensures superior assay sensitivity and translational relevance in diabetic/idioopathic gastroparesis models. Choose mitemcinal for reproducible, acid-stable oral dosing in rodent, dog, or primate pharmacokinetic and efficacy studies.

Molecular Formula C40H69NO12
Molecular Weight 756.0 g/mol
CAS No. 154738-42-8
Cat. No. B139708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitemcinal
CAS154738-42-8
Synonymsde(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid
GM 611
GM-611
GM611
mitemcinal
Molecular FormulaC40H69NO12
Molecular Weight756.0 g/mol
Structural Identifiers
SMILESCCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC
InChIInChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1
InChIKeyBELMMAAWNYFCGF-PZXAHSFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitemcinal (CAS 154738-42-8): Acid-Resistant Motilin Receptor Agonist for Gastroparesis Research and Procurement


Mitemcinal (GM-611) is an orally active, non-peptide motilin receptor agonist derived from erythromycin. It is specifically engineered as an acid-resistant macrolide that retains potent prokinetic activity while lacking antibiotic properties [1]. The compound accelerates gastric emptying via selective agonism at the motilin receptor on gastrointestinal smooth muscle, with demonstrated efficacy in both animal models and clinical trials for diabetic and idiopathic gastroparesis [2].

Why Mitemcinal (CAS 154738-42-8) Cannot Be Substituted with Generic Erythromycin or Other Motilides


Mitemcinal exhibits a distinct pharmacological profile that precludes simple substitution with parent compound erythromycin or first-generation motilides. Unlike erythromycin, mitemcinal lacks antibiotic activity, eliminating the risk of bacterial resistance and antibiotic-associated adverse effects [1]. Critically, mitemcinal is the first acid-resistant non-peptide motilin agonist; whereas structurally similar motilides such as EM-523, EM-574, and ABT-229 lose substantial activity upon gastric acid exposure, mitemcinal maintains full binding and contractile potency, ensuring predictable oral bioavailability [2]. Furthermore, mitemcinal demonstrates a >400-fold therapeutic safety margin for cardiac QT prolongation—a stark contrast to erythromycin and cisapride, both associated with clinical torsades de pointes [3]. These cumulative differences in acid stability, safety profile, and target specificity directly impact experimental reproducibility and translational relevance, making mitemcinal a non-interchangeable research tool and clinical candidate.

Mitemcinal (CAS 154738-42-8) Quantitative Differentiation Evidence Guide: Comparator-Based Potency, Stability, and Safety Data


In Vivo Gastric Emptying Potency: Mitemcinal vs. Erythromycin and EM-574 in Conscious Rhesus Monkeys

In a direct head-to-head comparison, oral mitemcinal accelerated gastric emptying in conscious rhesus monkeys at significantly lower doses than erythromycin. Both compounds induced dose-dependent increases in gastric emptying indices measured by the acetaminophen method; however, mitemcinal achieved comparable efficacy at a fraction of the erythromycin dose. EM-574, a potent erythromycin derivative originally developed as an enteric-coated formulation, had little effect when given orally uncoated, underscoring the practical advantage of mitemcinal's inherent acid stability for oral administration [1].

Gastroenterology Prokinetic Agents In Vivo Pharmacology Gastroparesis

Motilin Receptor Binding Affinity: Mitemcinal vs. Erythromycin and EM-523

Mitemcinal demonstrates significantly higher binding affinity for the motilin receptor compared to erythromycin. In competitive radioligand displacement assays using 125I-labeled porcine motilin on rabbit duodenum smooth muscle homogenates, mitemcinal exhibited an IC50 of 4.1 nM, whereas erythromycin A (EMA) required an 83.0 nM concentration for 50% displacement. EM-523, a first-generation erythromycin derivative, showed an IC50 of 3.0 nM, but critically, its activity is lost under acidic conditions (see separate evidence item) [1].

Receptor Pharmacology Binding Affinity Motilin Receptor In Vitro Assay

Acid Resistance: Mitemcinal vs. EM-523, EM-574, and ABT-229

Mitemcinal is the first acid-resistant non-peptide motilin receptor agonist. In vitro experiments demonstrated that preincubation of mitemcinal in acidic solutions did not affect its receptor binding or contractile activities. In stark contrast, the binding and contractile responses of EM-523 were strongly diminished following identical acid exposure. EM-574 and ABT-229 also exhibited marked loss of activity under acidic conditions [1]. This acid stability confers a practical advantage: when administered orally in conscious dogs in the digestive state, mitemcinal was approximately 10 times more potent than EM-523 and EM-574, despite similar intravenous potency [2].

Drug Stability Oral Bioavailability Gastrointestinal Pharmacology Acid Resistance

Cardiac Safety Margin: Mitemcinal vs. Erythromycin and Cisapride

Mitemcinal exhibits a wide cardiac safety margin distinct from erythromycin and cisapride, both of which carry established clinical risks of QT prolongation and torsades de pointes (TdP). In preclinical electrophysiology assays, mitemcinal inhibited the human ether-a-go-go-related gene (HERG) tail current with an IC50 of 20.2 µM [1]. Critically, the Cmax plasma-free concentration at therapeutic doses indicates a safety margin of >400-fold relative to concentrations required for QT prolongation [1]. In a proarrhythmic rabbit model, a 20 mg/kg infusion did not evoke TdP even when QT and QTc intervals were significantly prolonged [1]. This contrasts with erythromycin, which has documented QT prolongation and TdP in humans, and cisapride, which was withdrawn from the market due to TdP [1].

Cardiac Safety HERG Channel QT Prolongation Torsades de Pointes Preclinical Toxicology

Absence of Antibiotic Activity: Mitemcinal vs. Erythromycin

Mitemcinal is a macrolide motilin receptor agonist specifically engineered to eliminate antibiotic activity. Unlike its parent compound erythromycin, which is a broad-spectrum macrolide antibiotic, mitemcinal does not exhibit antibacterial effects [1]. This property is critical for chronic prokinetic therapy, as it avoids the risk of promoting antibiotic resistance and eliminates antibiotic-associated adverse events such as gastrointestinal microbiota disruption and Clostridium difficile infection. ABT-229, another motilide, also lacks antibiotic activity but failed to demonstrate symptomatic relief in clinical trials for functional dyspepsia and diabetic gastroparesis, whereas mitemcinal has shown positive signals in subpopulations [1].

Antibiotic Resistance Drug Selectivity Motilin Agonist Prokinetic

Mitemcinal (CAS 154738-42-8) Optimal Research and Industrial Application Scenarios


Preclinical In Vivo Studies of Gastroparesis Requiring Reliable Oral Bioavailability

Investigators modeling diabetic or idiopathic gastroparesis in rhesus monkeys or dogs can utilize mitemcinal as a validated tool compound. Its acid resistance ensures consistent oral potency without the need for enteric-coated formulations, as demonstrated by its ~10-fold greater efficacy versus EM-523 and EM-574 in conscious dogs [1]. The compound accelerates gastric emptying in both normal and delayed emptying models, providing a robust positive control for evaluating novel prokinetic candidates [2].

In Vitro Motilin Receptor Pharmacology and Binding Studies

For receptor binding and functional assays using rabbit duodenum or recombinant motilin receptor systems, mitemcinal offers a high-affinity, acid-stable alternative to erythromycin. Its IC50 of 4.1 nM for motilin receptor binding (vs. 83.0 nM for erythromycin) enables precise concentration-response curves at lower concentrations, reducing solvent effects and improving assay sensitivity [3]. The compound's full agonist profile and resistance to acidic degradation make it ideal for prolonged in vitro experiments.

Cardiac Safety Screening and HERG Liability Benchmarking

Mitemcinal serves as a valuable comparator in cardiac safety panels evaluating prokinetic candidates. Its well-characterized HERG IC50 (20.2 µM) and >400-fold therapeutic margin provide a quantitative benchmark against which novel motilin agonists or other gastrointestinal agents can be assessed for proarrhythmic risk [4]. The compound's failure to induce TdP in rabbit models, despite QT prolongation, further defines a safety profile distinct from erythromycin and cisapride [4].

Clinical Trial Material for Diabetic Gastroparesis Subgroup Analysis

Pharmaceutical developers and clinical researchers targeting diabetic gastroparesis can reference mitemcinal's Phase II data, which demonstrated a 75% improvement in meal retention at 240 minutes (30 mg bid group) compared to 10% with placebo [5]. Notably, a post-hoc subgroup analysis identified patients with BMI <35 kg/m² and HbA1c <10% as more likely to achieve symptomatic relief, informing patient stratification strategies for future motilin agonist trials [6].

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